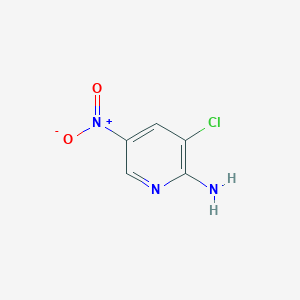

2-Amino-3-Chloro-5-Nitropyridine

Descripción general

Descripción

BIIB-513 es un inhibidor selectivo del intercambiador sodio-hidrógeno-1 (NHE-1), que es un derivado de benzilguanidina del diurético amilorida empleado clínicamente . Este compuesto ha sido estudiado por sus potenciales efectos cardioprotectores, particularmente en la reducción de arritmias y el tamaño del infarto de miocardio durante la isquemia y la reperfusión .

Análisis De Reacciones Químicas

BIIB-513 principalmente se somete a reacciones relacionadas con su función como inhibidor de NHE-1. No participa significativamente en reacciones de oxidación, reducción o sustitución en condiciones fisiológicas . El compuesto es estable y no se degrada ni reacciona fácilmente con reactivos comunes utilizados en entornos de laboratorio .

Aplicaciones Científicas De Investigación

BIIB-513 ha sido estudiado ampliamente por sus propiedades cardioprotectoras. Ha mostrado eficacia en la reducción de arritmias inducidas por isquemia e infarto de miocardio en modelos animales . El compuesto también ha sido investigado por su potencial para inhibir la agregación plaquetaria y reducir la formación de trombos . Además, BIIB-513 tiene aplicaciones en el estudio del papel de NHE-1 en varios procesos fisiológicos y patológicos, incluyendo la lesión de las células cardíacas y la regulación del pH intracelular .

Mecanismo De Acción

BIIB-513 ejerce sus efectos inhibiendo selectivamente el intercambiador sodio-hidrógeno-1 (NHE-1), que juega un papel crucial en la regulación del pH intracelular y los niveles de sodio . Al inhibir NHE-1, BIIB-513 reduce la afluencia de sodio y la consiguiente sobrecarga de calcio en las células cardíacas, protegiendo así contra las arritmias inducidas por la isquemia y el infarto de miocardio . El compuesto también previene la activación y agregación plaquetaria al modular los mecanismos de transporte iónico .

Comparación Con Compuestos Similares

BIIB-513 es similar a otros derivados de benzilguanidina, como EMD 85131 . Ambos compuestos son inhibidores selectivos de NHE-1 y han mostrado efectos cardioprotectores en estudios preclínicos . BIIB-513 es único en su estructura molecular específica, que confiere mayor potencia y selectividad en comparación con otros inhibidores de NHE-1 . Otros compuestos similares incluyen amilorida y sus derivados, que también inhiben NHE-1 pero con menor selectividad y potencia .

Métodos De Preparación

La síntesis de BIIB-513 implica la preparación de derivados de benzilguanidina. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y la información detallada no está fácilmente disponible en la literatura pública . Se sabe que la preparación implica el uso de derivados de benzamida y piperazina, junto con varios pasos de sulfonilación y guanidinación .

Actividad Biológica

2-Amino-3-chloro-5-nitropyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article synthesizes available research findings, detailing its biochemical interactions, cellular effects, mechanisms of action, and implications for therapeutic use.

This compound is characterized by the presence of an amino group, a chlorine atom, and a nitro group attached to a pyridine ring. Its molecular formula is with a molecular weight of 175.56 g/mol. The structural formula can be represented as follows:

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are critical in drug metabolism. This compound can inhibit or modify enzyme activity by binding to the active site, impacting the metabolism of other substances.

Table 1: Enzyme Interactions of this compound

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Cytochrome P450 | Competitive inhibition | Reduced substrate metabolism |

| Kinases | Modulation | Altered signaling pathways |

| Phosphatases | Inhibition | Disrupted cellular signaling |

Cellular Effects

The compound has been shown to influence various cellular processes, including:

- Cell Signaling : Modulates the activity of signaling molecules, leading to altered responses in specific cell types.

- Gene Expression : Can affect transcription factors and regulatory proteins, influencing gene transcription rates.

- Metabolic Processes : Impacts cellular metabolism through interactions with metabolic pathways .

The molecular mechanism of action involves several key interactions:

- Binding : The compound binds to specific biomolecules through hydrogen bonding and van der Waals forces.

- Inhibition : It may inhibit enzyme activity by obstructing substrate access at the active site.

- Transcriptional Regulation : It can influence gene expression by interacting with DNA or transcription factors.

Dosage Effects in Animal Models

Dosage studies reveal that the effects of this compound vary significantly with concentration:

- Low Doses : May exhibit beneficial effects such as enzyme modulation without toxicity.

- High Doses : Can lead to adverse effects including cellular damage and potential organ toxicity.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites that may possess distinct biological activities. Understanding these pathways is essential for elucidating its overall biochemical effects .

Medicinal Chemistry

This compound has potential applications in developing new pharmaceuticals due to its ability to inhibit key enzymes involved in disease processes. It serves as a building block for synthesizing more complex organic molecules and has been explored for its anti-cancer properties .

Agrochemicals

In agriculture, this compound may be utilized to develop new agrochemicals aimed at enhancing crop protection against pests and diseases. Its biological activity could contribute to more effective formulations for pest management.

Case Studies and Research Findings

Several studies have highlighted the efficacy of derivatives of 2-amino-pyridines in various biological assays:

- Antitumor Activity : Studies have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.

- Cholinesterase Inhibition : Some derivatives demonstrate potent inhibition of acetylcholinesterase (AChE), suggesting applications in treating neurodegenerative diseases like Alzheimer's disease .

Propiedades

IUPAC Name |

3-chloro-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPFLVIBWRFJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597171 | |

| Record name | 3-Chloro-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-35-1 | |

| Record name | 3-Chloro-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.